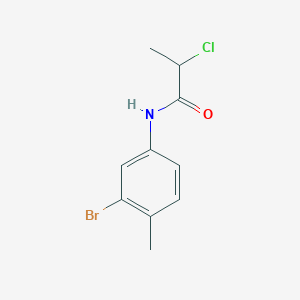
N-(3-bromo-4-methylphenyl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methylphenyl)-2-chloropropanamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of propanamide, featuring a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a chlorine atom at the 2-position of the propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylphenyl)-2-chloropropanamide typically involves the reaction of 3-bromo-4-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Bromo-4-methylphenyl)-2-chloropropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-(3-Bromo-4-methylphenyl)-2-chloropropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-4-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
- N-(3-Bromo-4-methylphenyl)-2-methylbenzamide
- N-(3-Bromo-4-methylphenyl)-2-chlorobenzenesulfonamide
Comparison: N-(3-Bromo-4-methylphenyl)-2-chloropropanamide is unique due to the presence of both bromine and chlorine atoms, which can participate in diverse chemical reactions
Propiedades
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-8(5-9(6)11)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOTSHIYNCEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
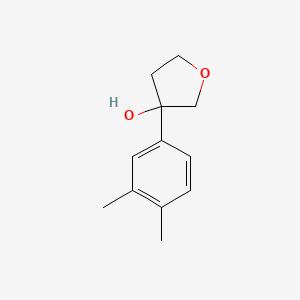


![3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861718.png)
![3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861724.png)
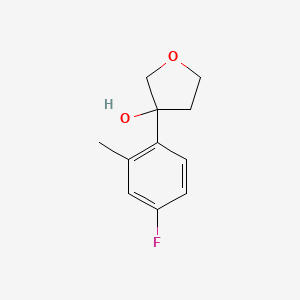
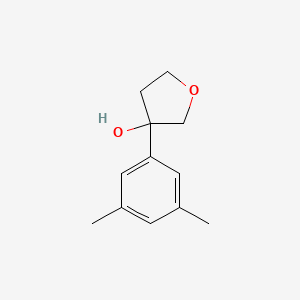
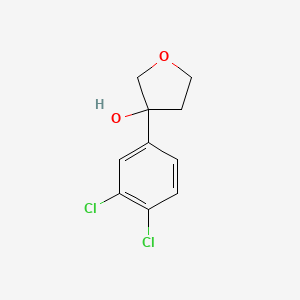
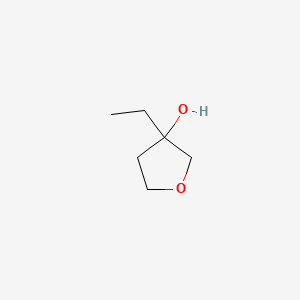


![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)
![2-[(3E)-oxolan-3-ylidene]acetonitrile](/img/structure/B7861773.png)

